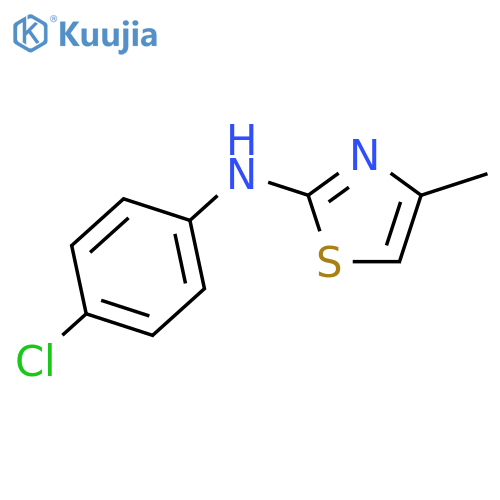Cas no 51039-92-0 (N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

51039-92-0 structure
商品名:N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine
CAS番号:51039-92-0
MF:C10H9ClN2S
メガワット:224.709859609604
MDL:MFCD03765574
CID:3085900
PubChem ID:2228702
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorophenyl)-4-methylthiazol-2-amine
- CHEBI:109136
- CHEMBL1527882
- AKOS003295565
- LS-07563
- HMS2738O24
- MFCD03765574
- N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine
- STK734516
- N-(4-chlorophenyl)-4-methyl-2-thiazolamine
- HMS1597D06
- SR-01000294613
- AF-399/33711022
- CS-0315900
- H34174
- 2-thiazolamine, N-(4-chlorophenyl)-4-methyl-
- SR-01000294613-1
- ALBB-023817
- MLS000676058
- N-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)amine
- 51039-92-0
- SMR000296160
- DTXSID601324320
- Q27188202
- N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine
-
- MDL: MFCD03765574
- インチ: InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)
- InChIKey: YFMDICSBNKOPAE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 224.0174972Da
- どういたいしつりょう: 224.0174972Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 53.2Ų
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB414340-1g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |
51039-92-0 | 1g |
€317.00 | 2025-02-17 | ||
| A2B Chem LLC | AJ08201-1g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | >95% | 1g |
$509.00 | 2024-04-19 | |
| abcr | AB414340-1 g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 1g |
€322.50 | 2023-04-24 | ||
| TRC | N275095-250mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM521329-1g |
N-(4-Chlorophenyl)-4-methylthiazol-2-amine |
51039-92-0 | 97% | 1g |
$264 | 2023-01-04 | |
| abcr | AB414340-500 mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 500MG |
€254.60 | 2023-02-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386570-250mg |
N-(4-chlorophenyl)-4-methylthiazol-2-amine |
51039-92-0 | 97% | 250mg |
¥1036.00 | 2024-05-11 | |
| TRC | N275095-500mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N275095-1000mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB414340-500mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |
51039-92-0 | 500mg |
€269.00 | 2025-02-17 |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
51039-92-0 (N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51039-92-0)N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine

清らかである:99%
はかる:1g
価格 ($):240.0